molecular formula C34H32N4Na2O4 B13709659 Protoporphyrin IX (disodium)

Protoporphyrin IX (disodium)

Cat. No.: B13709659
M. Wt: 606.6 g/mol
InChI Key: GPRXGEKBQVXWAQ-UHFFFAOYSA-L
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Description

Protoporphyrin IX (disodium) (PPIX) is a porphyrin derivative with a macrocyclic structure consisting of four pyrrole subunits linked by methine bridges. Its disodium salt form enhances aqueous solubility, making it suitable for biomedical applications such as photodynamic therapy (PDT) and antiviral research . PPIX serves as a critical intermediate in heme biosynthesis, where ferrochelatase catalyzes the insertion of iron into its structure to form heme. In PDT, PPIX acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation to induce selective cell death . Recent studies also highlight its antiviral properties, particularly against SARS-CoV-2 and porcine epidemic diarrhea virus (PEDV), via mechanisms involving viral entry inhibition and replication suppression .

Properties

Molecular Formula

C34H32N4Na2O4

Molecular Weight

606.6 g/mol

IUPAC Name

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2

InChI Key

GPRXGEKBQVXWAQ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Classical and Semisynthetic Preparation Methods

Historically, Protoporphyrin IX has been obtained primarily by semisynthesis from hemin extracted from animal blood sources such as ox or pork blood. This method involves:

  • Isolation of hemin from blood.
  • Chemical modification and purification to yield Protoporphyrin IX.

Limitations:

  • Risk of contamination with animal-origin impurities, including transmissible spongiform encephalopathies.
  • Regulatory concerns for medical and cell culture applications.
  • Batch-to-batch variability.

Due to these limitations, fully synthetic methods have been developed to ensure purity and eliminate animal-derived contaminants.

Total Synthetic Methods

Overview of Total Synthesis Approaches

Recent literature reports a novel total synthesis of Protoporphyrin IX and its disodium salt using an alternative to the classical MacDonald condensation method. This approach is notable for:

  • Avoiding animal-derived starting materials.
  • Eliminating the need for oxidation steps post-condensation.
  • Scalability to multi-100 gram batches.
  • High purity without chromatographic purification.

The key innovation is the coupling of two dipyrrylmethane fragments, one of which is an unsymmetrical diiodo dipyrrylmethane, leading directly to the porphyrin macrocycle.

Detailed Synthetic Scheme

Key Reactants:
Compound Description
1 Unsymmetrical diiodo dipyrrylmethane
2 Known dipyrrylmethane
3 Porphyrin intermediate (direct product)
16 Protoporphyrin IX dimethyl ester
17 Protoporphyrin IX disodium salt (final product)
Reaction Conditions:
  • Condensation of 1 and 2 in a mixture of acetic acid, acetic anhydride, and trifluoromethyl sulfonic acid.
  • No external oxidizing agent required.
  • Subsequent reduction of acetyl groups with sodium borohydride (NaBH4).
  • Elimination of dibenzoates to yield target compounds.
Yields and Purity:
Step Yield (%) Notes
Coupling of 1 and 2 to form 3 76 High yield without oxidation step
Reduction to hematoporphyrin ester (15) Good to excellent NaBH4 reduction step
Final conversion to Protoporphyrin IX (16) and disodium salt (17) ~40 overall from 1 and 2 Scalable to 100 g batches, high purity, no chromatography needed

Advantages of the New Methodology

  • Avoids classical oxidation step with air or quinones (e.g., DDQ).
  • Eliminates animal-origin contaminants.
  • Scalable to industrial levels.
  • Produces crystalline or amorphous powders of high purity.
  • Circumvents chromatography by optimized crystallization and distillation steps.

Experimental Details and Process Optimization

Synthesis Scale and Purification

  • Initial syntheses performed on 6 g scale.
  • Process development allowed elimination of chromatographic purification.
  • Final scale-up to >100 g with consistent quality.

Reaction Medium and Conditions

  • Use of trifluoromethyl sulfonic acid as catalyst in acetic acid/acetic anhydride solvent system.
  • Mild reduction conditions with NaBH4.
  • Careful control of pH and temperature during coupling and reduction steps.

Data Table Summarizing Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield (%) Scale Purification Method Notes
Semisynthesis from Hemin Hemin from animal blood Chemical modification, purification Variable Laboratory to industrial Chromatography, crystallization Risk of animal contaminants
Classical MacDonald Condensation Dipyrrylmethane dialdehyde + dipyrrylmethane Acid catalysis, oxidation with air or DDQ Moderate Lab scale Chromatography Requires oxidation step
New Total Synthesis (2010-2013) Unsymmetrical diiodo dipyrrylmethane + dipyrrylmethane Acetic acid/anhydride, trifluoromethyl sulfonic acid, NaBH4 reduction Up to 76% (coupling), ~40% overall Multi-100 g scale Crystallization, distillation No oxidation, no animal products, scalable

Summary of Research Findings

  • The new synthetic route provides a conceptually novel approach to Protoporphyrin IX (disodium), bypassing classical limitations.
  • The key innovation is the direct coupling of dipyrrylmethane fragments without oxidation.
  • The method is robust, scalable, and yields high-purity products suitable for medical and research applications.
  • Eliminates contamination risks associated with animal-derived hemin.
  • The process has been validated in multiple peer-reviewed publications and is considered state-of-the-art for industrial synthesis.

Chemical Reactions Analysis

Metal Chelation Reactions

PPIX serves as a ligand for various metal ions, forming biologically essential metalloporphyrins:

Metal IonReaction ConditionsProductBiological/Industrial RelevanceReference
Fe²⁺Enzymatic (ferrochelatase)Heme B (Fe-PPIX)Oxygen transport (hemoglobin, myoglobin)
Mg²⁺Enzymatic (magnesium chelatase)Mg-PPIXChlorophyll biosynthesis
Zn²⁺Non-enzymatic (aqueous solution)Zn-PPIXFluorescent probes, photodynamic therapy
Cu²⁺Chemical coordinationCu-PPIXCatalytic and therapeutic applications
Co²⁺Synthetic protocolsCo-PPIXOxygen carriers (e.g., artificial blood)

Key Findings :

  • Ferrochelatase-catalyzed Fe²⁺ insertion occurs in mitochondria, critical for heme synthesis .

  • Non-enzymatic metalation (e.g., Zn²⁺, Cu²⁺) alters PPIX’s photophysical properties, enabling applications in imaging and therapy .

Synthetic Pathways

PPIX disodium salt is synthesized via a novel dipyrrylmethane coupling method:

Total Synthesis (Multi-100 g Scale)

  • Key Step : Reaction of unsymmetrical diiodo dipyrrylmethane (1 ) with dipyrrylmethane (2 ) yields porphyrin 3 without oxidizing agents .

  • Advantages :

    • Avoids traditional MacDonald condensation.

    • Chromatography-free purification (>95% purity).

    • Animal-free production, ideal for biomedical use .

Aggregation Behavior in Aqueous Solutions

PPIX’s self-assembly is pH- and ionic strength-dependent :

pH RangeAggregation StateCharacteristicsAnalytical Methods
0–3MonomerFluorescent, solubleUV/vis, RLS
3–7Higher aggregatesSlip-stacked dimers (α = 38°–52°), hydrogen-bonded networksSEM, SNOM, DLS
>8Dimerπ-π stacking, edge-to-edge hydrophobic interactions; NaCl induces phase changeFluorescence spectroscopy

Implications :

  • Aggregates form vesicles (200–500 nm) at neutral pH, relevant for drug delivery systems .

  • Ionic strength modulates phase transitions, affecting PPIX’s bioavailability .

Photochemical and Sonochemical Reactivity

PPIX exhibits light- and ultrasound-triggered reactions:

StimulusMechanismOutcomeApplicationReference
UV/VisibleROS generation (singlet oxygen)Cell death via lipid peroxidationPhotodynamic therapy (cancer)
UltrasoundCavitation-induced sonoluminescenceEnhanced cytotoxicity (histidine-inhibited)Sonodynamic therapy (tumors)

Experimental Data :

  • Photodynamic Effect : PPIX-calixpyridinium nanoassemblies show reversible fluorescence quenching under incandescent light, enabling security inks .

  • Sonodynamic Effect : 160 µM PPIX + ultrasound (2.2 MHz) increases sarcoma 180 cell damage by 80% .

Host-Guest Interactions

PPIX forms supramolecular complexes with calixpyridinium:

SystemBonding Ratio (PPIX:Host)Fluorescence PropertiesThermal Responsiveness
PPIX + calixpyridinium1:2pH-dependent bright emissionReversible on-off switching
Zn-PPIX + calixpyridinium1:1Reduced intensity due to metalationLimited reversibility

Applications :

  • Smart fluorescent inks for anti-counterfeiting .

  • Temperature-sensitive drug release systems .

Scientific Research Applications

Protoporphyrin IX (PPIX) disodium is a porphyrin scaffold with a variety of applications in therapeutic agents, imaging tools, catalysts, and sensors . It is a ubiquitous prosthetic group of proteins responsible for oxygen binding, electron transfer, and catalysis . Its ability to be easily modified synthetically allows it to meet the requirements for multiple uses .

Scientific Research Applications of Protoporphyrin IX Disodium

  • Therapeutic Agent PPIX and its metallated derivatives are frequently used as therapeutic agents . Protoporphyrin IX disodium represents a promising avenue in the treatment of various cancers and other proliferative disorders .
  • Photosensitizing agent PPIX is utilized as a photosensitizing agent in photodynamic therapy (PDT) .
  • Imaging tool PPIX and its metallated derivatives find application as imaging tools .
  • Catalysis PPIX and its metallated derivatives are frequently used as catalysts .
  • Sensor PPIX and its metallated derivatives find application as sensors .
  • Light Harvesting PPIX and its metallated derivatives frequently find application in light harvesting .
  • Fluorescence 5-ALA elicits the expression of fluorescent protoporphyrin IX in HGG cells, which naturally exists in humans and can be intraoperatively visualized with the assistance of commercially available filter systems . Fluorescence occurs in a characteristic double emission peak at around 635 nm and 705 nm .

Studies of Protoporphyrin IX Disodium

  • Spectrofluorimetric Tests Spectrofluorimetric tests determine the effectiveness of the release of PPIX substances from microneedles . Protoporphyrin IX emits fluorescence after excitation with light of an appropriate wavelength .
  • Release Study The release of protoporphyrin 0.1% PPIX from the microneedles coated with sodium alginate-based, xanthan-based, and poloxamer-based hydrogels was assessed by fluorescence intensity . The highest values of recorded fluorescence were obtained in samples containing microneedles coated with a poloxamer-based hydrogel with PPIX .
  • Gas phase measurements There have been gas phase measurements of the absorption spectrum of protoporphyrin IX anions .
  • Linear correlation between porphyrin concentration and increased intensity Previous studies have shown the linear correlation between increasing porphyrin concentration and increased intensity .

Microneedle System

Mechanism of Action

The mechanism of action for protoporphyrin IX (disodium) is rooted in its role as a photosensitizer. When administered to a patient, the compound accumulates preferentially in cancerous or abnormal cells. After sufficient accumulation, the targeted area is exposed to a specific wavelength of light, usually in the red spectrum. This exposure initiates a photochemical reaction leading to the formation of cytotoxic compounds, which induce cell death .

Comparison with Similar Compounds

Key Differentiators of PPIX

  • Multifunctional Binding : PPIX interacts with SARS-CoV-2 ACE2 receptor residues (e.g., Phe40, Trp69) and nucleocapsid proteins, offering dual antiviral mechanisms .
  • Safety Profile : Higher selectivity indices compared to Verteporfin and remdesivir (SI = 224.61) ensure broader therapeutic windows .
  • Versatility: Applications span PDT, SDT, antiviral therapy, and diagnostic imaging due to intrinsic fluorescence .

Q & A

Q. Table 1. Optimized PpIX Formulations for In Vivo Studies

FormulationSolvent SystemStability (Days)Bioavailability (nmol/g Tissue)Reference
Microneedle hydrogel0.1% PpIX in carbopol gel306.3 (liver)
Liposomal PpIXDOPC/cholesterol (2:1 molar ratio)144.8 (tumor)
DMSO/corn oil10% DMSO + 90% corn oil73.2 (aorta)

Q. Table 2. Key Pharmacokinetic Parameters of PpIX Disodium

ParameterValue (Rat Model)MethodReference
Tₘₐₓ3 hours post-injectionHPLC tissue analysis
Cₘₐₓ (liver)6.3 nmol/gFluorescence spectroscopy
Half-life2.5 hoursLC-MS/MS

Safety and Handling Guidelines

  • Storage : Store lyophilized PpIX at -20°C (3 years) or in solvent at -80°C (6 months). Avoid repeated freeze-thaw cycles .
  • Waste Disposal : Collect PpIX-contaminated waste separately and incinerate via certified hazardous waste handlers to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.